molecular formula C24H45IrO6 B12804637 Iridium tris(2-ethylhexanoate) CAS No. 67816-07-3

Iridium tris(2-ethylhexanoate)

Cat. No.: B12804637
CAS No.: 67816-07-3
M. Wt: 621.8 g/mol
InChI Key: ZARMTHMHGLQSAY-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Iridium tris(2-ethylhexanoate) is a coordination compound with the chemical formula C24H45IrO6 . It is composed of an iridium ion coordinated to three 2-ethylhexanoate ligands. This compound is known for its applications in catalysis and materials science due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Iridium tris(2-ethylhexanoate) can be synthesized by reacting iridium metal with an excess of 2-ethylhexanoic acid at high temperatures. The reaction yields a complex of iridium ions and 2-ethylhexanoate ligands. The process involves:

Industrial Production Methods: Industrial production of iridium tris(2-ethylhexanoate) typically involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving controlled reaction conditions and purification steps to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Iridium tris(2-ethylhexanoate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state iridium complexes.

    Reduction: It can be reduced to lower oxidation state iridium complexes.

    Substitution: The 2-ethylhexanoate ligands can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

    Reduction: Reducing agents such as hydrogen gas or hydrides are used.

    Substitution: Ligand exchange reactions often involve the use of other carboxylic acids or phosphines.

Major Products:

    Oxidation Products: Higher oxidation state iridium complexes.

    Reduction Products: Lower oxidation state iridium complexes.

    Substitution Products: Iridium complexes with different ligands.

Scientific Research Applications

Iridium tris(2-ethylhexanoate) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of iridium tris(2-ethylhexanoate) involves its ability to coordinate with various substrates and catalyze reactions. The iridium center acts as a Lewis acid, facilitating the activation of substrates and promoting chemical transformations. The molecular targets and pathways involved depend on the specific application, such as catalysis or therapeutic use .

Comparison with Similar Compounds

    Tris(2-phenylpyridine)iridium: Known for its use in OLEDs and as a photocatalyst.

    Cyclometalated Iridium Complexes: Used in bioimaging and as phosphorescent materials.

    Iridium(III) Chloride Hydrate: A precursor for various iridium complexes

Uniqueness: Iridium tris(2-ethylhexanoate) is unique due to its specific ligand environment, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes with a variety of ligands makes it versatile for different applications, particularly in catalysis and materials science.

Properties

CAS No.

67816-07-3

Molecular Formula

C24H45IrO6

Molecular Weight

621.8 g/mol

IUPAC Name

2-ethylhexanoate;iridium(3+)

InChI

InChI=1S/3C8H16O2.Ir/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3

InChI Key

ZARMTHMHGLQSAY-UHFFFAOYSA-K

Canonical SMILES

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Ir+3]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.